

Spectroscopic Profile of 4-Nitrophenoxyacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Nitrophenoxyacetic acid

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This technical guide provides a comprehensive overview of the spectral data for **4-Nitrophenoxyacetic acid**, a compound of interest for researchers, scientists, and professionals in drug development. This document presents in-depth Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to facilitate replication and further study.

Core Spectral Data

The following tables summarize the key spectral data obtained for **4-Nitrophenoxyacetic acid**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.20	d	2H	Ar-H (ortho to NO_2)
~7.00	d	2H	Ar-H (meta to NO_2)
~4.80	s	2H	$-\text{O}-\text{CH}_2-\text{COOH}$
~11.0 (broad)	s	1H	$-\text{COOH}$

Solvent: DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~170.0	-COOH
~162.0	Ar-C-O
~141.0	Ar-C-NO ₂
~126.0	Ar-CH (ortho to NO ₂)
~115.0	Ar-CH (meta to NO ₂)
~65.0	-O-CH ₂ -COOH

Solvent: DMSO-d₆.

Table 3: IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-2900	Broad	O-H stretch (Carboxylic Acid)
~1730	Strong	C=O stretch (Carboxylic Acid)
~1590, ~1490	Strong	C=C stretch (Aromatic Ring)
~1510, ~1340	Strong	N-O asymmetric & symmetric stretch (Nitro Group)
~1240	Strong	C-O stretch (Ether)
~850	Strong	C-H bend (para-disubstituted Aromatic)

Technique: KBr Wafer.[\[1\]](#)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
181.0	99.99	[M] ⁺ (Molecular Ion)
136.0	36.70	[M - COOH] ⁺
91.0	59.60	[C ₆ H ₅ O] ⁺
77.0	34.50	[C ₆ H ₅] ⁺
44.0	23.80	[CO ₂] ⁺

Ionization Method: Electron Ionization (EI) at 20 eV.[\[1\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **4-Nitrophenoxyacetic acid** (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube. All spectra were recorded on a standard NMR spectrometer. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing. For ¹³C NMR, broadband proton decoupling was employed to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

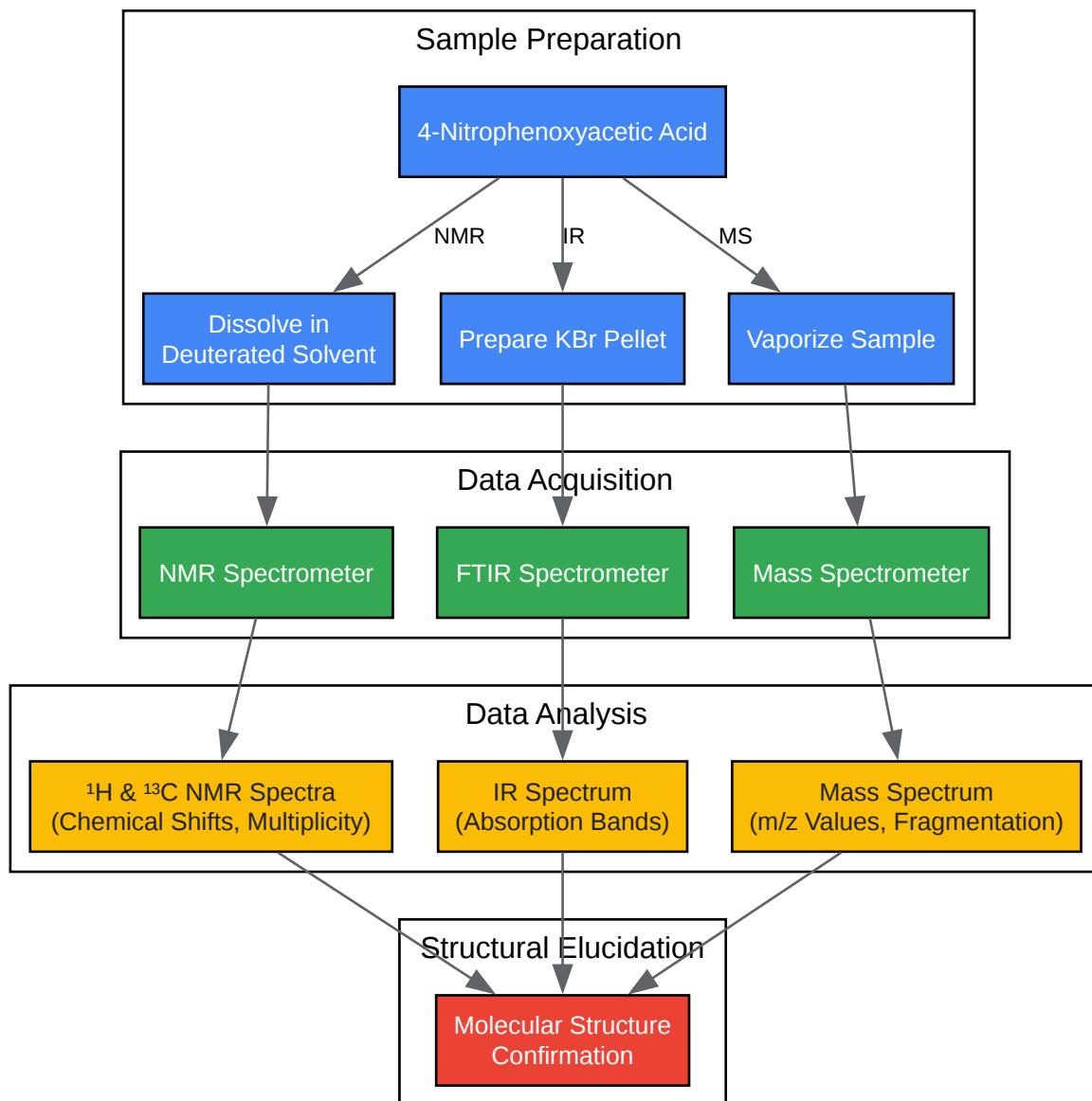
The IR spectrum was obtained using the KBr wafer technique.[\[1\]](#) A small amount of finely ground **4-Nitrophenoxyacetic acid** (1-2 mg) was intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The resulting KBr pellet was placed in the sample holder of an FTIR spectrometer, and the spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis was performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source.^[1] The sample was introduced into the ion source, where it was bombarded with a beam of electrons with an energy of 20 eV. ^[1] The resulting positively charged ions and fragment ions were accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. The detector recorded the relative abundance of each ion.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like **4-Nitrophenoxyacetic acid**.



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References

- 1. (4-Nitrophenoxy)acetic acid | C₈H₇NO₄ | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]

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